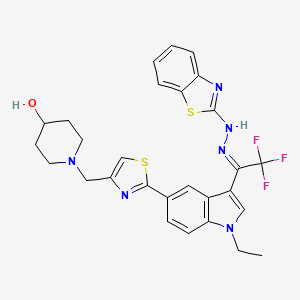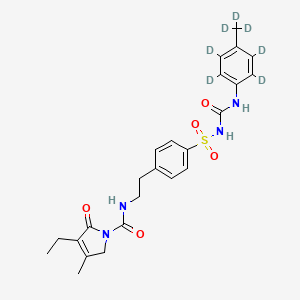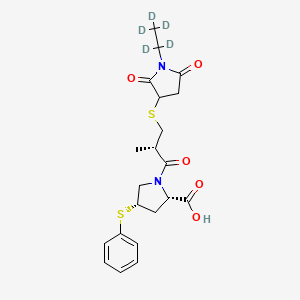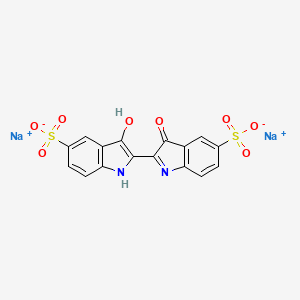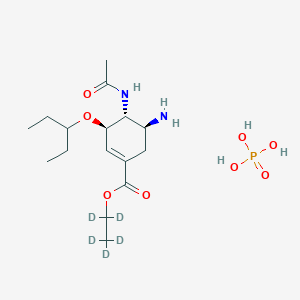
Oseltamivir-d5 (phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oseltamivir-d5 (phosphate) is a deuterium-labeled derivative of oseltamivir phosphate, which is widely known for its antiviral properties. Oseltamivir phosphate is an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B . The deuterium labeling in Oseltamivir-d5 (phosphate) is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-d5 (phosphate) involves a multi-step process starting from (-)-shikimic acid. The process includes several key steps such as acetylation, reduction, and cyclization . The final product, Oseltamivir-d5 (phosphate), is obtained through the incorporation of deuterium atoms at specific positions in the oseltamivir molecule .
Industrial Production Methods
Industrial production of Oseltamivir-d5 (phosphate) follows a similar synthetic route as the laboratory synthesis but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oseltamivir-d5 (phosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Oseltamivir-d5 (phosphate) include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Oseltamivir-d5 (phosphate) has a wide range of scientific research applications, including:
Mechanism of Action
Oseltamivir-d5 (phosphate) exerts its effects by inhibiting the activity of the viral neuraminidase enzyme found on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby reducing the spread of the virus within the respiratory tract . The active metabolite, oseltamivir carboxylate, is responsible for this inhibitory action .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used for the treatment of influenza.
Peramivir: A neuraminidase inhibitor administered intravenously for severe influenza cases.
Laninamivir: A long-acting neuraminidase inhibitor used for influenza treatment.
Uniqueness
Oseltamivir-d5 (phosphate) is unique due to its deuterium labeling, which makes it particularly useful in research settings for studying the pharmacokinetics and metabolism of oseltamivir. This labeling provides more accurate and detailed information compared to non-labeled compounds .
Properties
Molecular Formula |
C16H31N2O8P |
|---|---|
Molecular Weight |
415.43 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid |
InChI |
InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1/i3D3,7D2; |
InChI Key |
PGZUMBJQJWIWGJ-DPDNDPGGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC.OP(=O)(O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




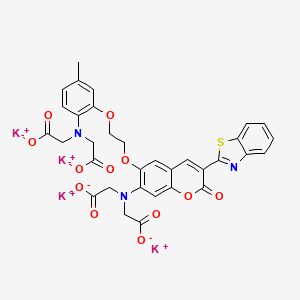
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
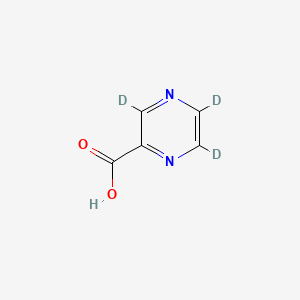
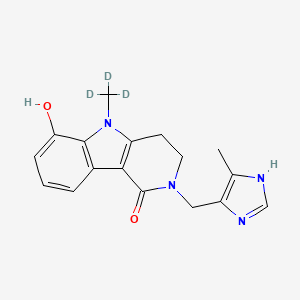
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
